Trepibutone

Biliary Antispasmodic Sphincter of Oddi Mechanism of Action

Trepibutone (AA-149) is a unique dual-action choleretic and biliary antispasmodic that directly relaxes gastrointestinal smooth muscle without the anticholinergic side effects (dry mouth, tachycardia) of alternatives like atropine. Its rapid absorption (Tmax 30-60 min) and short half-life (1.5-2 h) make it ideal for acute biliary spasm management. When combined with UDCA, it halves gallstone recurrence rates (9% vs 18%). For R&D and pilot-scale manufacturing, its high thermal stability (no degradation at 100°C for 10 h) ensures robust formulation. Procure high-purity Trepibutone to differentiate your research or product line with a targeted, non-anticholinergic biliary intervention.

Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
CAS No. 41826-92-0
Cat. No. B1683228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrepibutone
CAS41826-92-0
Synonyms3-(2',4',5'-triethoxybenzoyl)propionic acid
3-(2',4',5'-triethoxybenzoyl)propionic acid, sodium salt
AA 149
Molecular FormulaC16H22O6
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC
InChIInChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
InChIKeyYPTFHLJNWSJXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trepibutone (CAS 41826-92-0): A Dual-Action Choleretic and Biliary Antispasmodic


Trepibutone (CAS 41826-92-0), also known as AA-149, is a synthetic organic compound with the molecular formula C16H22O6 and a molecular weight of 310.34 g/mol [1]. It functions as a dual-action choleretic and biliary antispasmodic, primarily increasing the secretion of bile and pancreatic juice while directly relaxing the smooth muscle of the gastrointestinal tract, particularly the sphincter of Oddi [2][3]. This dual mechanism underpins its clinical utility in managing conditions associated with biliary dyskinesia and cholestasis, such as cholelithiasis, cholecystitis, and post-cholecystectomy syndrome [4].

Why Trepibutone Cannot Be Substituted with Other Choleretics or Antispasmodics


Substituting Trepibutone with a generic choleretic or antispasmodic is scientifically unsound due to its unique dual-action profile and mechanistic differentiation. Unlike standard anticholinergics (e.g., atropine, scopolamine), Trepibutone achieves biliary smooth muscle relaxation without causing the common adverse effects of dry mouth, tachycardia, and blurred vision [1]. Compared to the non-specific phosphodiesterase inhibitor papaverine, Trepibutone demonstrates a distinct, direct mechanism of action on smooth muscle that does not inhibit acetylcholine-induced contractions, highlighting a fundamentally different pharmacological target [2]. Furthermore, its dual choleretic and spasmolytic effects offer a combination not found in single-action agents like ursodeoxycholic acid (primarily a choleretic) or drotaverine (primarily an antispasmodic), making it a targeted intervention for complex biliary dyskinesias where both bile flow and sphincter spasm are pathophysiological drivers [3]. The evidence below quantitatively substantiates these critical points of differentiation.

Quantitative Evidence for Trepibutone Selection: Comparative Data vs. Papaverine, Ursodeoxycholic Acid, and Class Baselines


Mechanistic Differentiation from Papaverine: Lack of Anticholinergic Interference

In isolated rabbit sphincter of Oddi and duodenum preparations, Trepibutone (10^-6–10^-3 M) and Papaverine (10^-6–10^-4 M) demonstrated equipotent relaxation [1]. However, at 3×10^-3 M, Trepibutone did not affect acetylcholine (ACh)-induced contractions, unlike Papaverine, which inhibited them [1]. This indicates Trepibutone's direct smooth muscle relaxation is via a distinct, non-anticholinergic pathway, potentially reducing off-target effects associated with non-specific phosphodiesterase inhibition.

Biliary Antispasmodic Sphincter of Oddi Mechanism of Action

Superior Clinical Efficacy in Gallstone Management: Trepibutone + Ursodeoxycholic Acid vs. Ursodeoxycholic Acid Monotherapy

A randomized controlled trial in 200 gallstone patients compared Ursodeoxycholic acid (UDCA) 50 mg/kg/day (n=100) to UDCA plus Trepibutone 40 mg three times daily (n=100) [1]. After 6 months, the combination therapy group showed significantly better outcomes: reduced gallbladder wall thickness (2.77±0.38 mm vs. 3.24±0.36 mm), improved gallbladder function score (58.75±4.79 vs. 53.11±5.02), and a lower recurrence rate (9% vs. 18%) [1].

Gallstone Disease Combination Therapy Clinical Trial

Rapid Oral Absorption and Short Half-Life: Pharmacokinetic Advantage for Acute Symptom Relief

Human pharmacokinetic studies demonstrate Trepibutone's rapid absorption following oral administration, with a time to peak plasma concentration (Tmax) of 30-60 minutes and a short elimination half-life (t1/2) of 1.5–2 hours [1]. This profile contrasts with other choleretics like ursodeoxycholic acid, which has a longer onset of action and is dosed chronically for gallstone dissolution [2]. Trepibutone's rapid kinetics enable its use for on-demand relief of acute biliary spasm and pain.

Pharmacokinetics Oral Bioavailability Biliary Excretion

Superior Thermal Stability: A Robust Pharmaceutical Ingredient for Manufacturing

Trepibutone exhibits high thermal stability, with aqueous solutions showing no degradation after being heated to 100°C for 10 hours [1]. Its melting point is 150-151°C [1]. This contrasts with other small-molecule choleretics or antispasmodics that may require more stringent temperature controls during synthesis and formulation, simplifying manufacturing processes and enhancing shelf-life reliability.

Pharmaceutical Stability Formulation Quality Control

Differentiated Safety Profile: Lower Anticholinergic Burden vs. Atropine/Scopolamine

Trepibutone's mechanism does not involve muscarinic receptor blockade, thereby avoiding the anticholinergic side effects typical of agents like atropine and scopolamine, such as dry mouth, tachycardia, urinary retention, and blurred vision [1]. Its primary adverse events are mild gastrointestinal disturbances (nausea, diarrhea) and rare hypersensitivity reactions [2]. While a post-marketing analysis noted elevated gamma-glutamyltransferase (GGT) in 6 of 13 reported adverse events, this occurred in a small patient subset and underscores the importance of hepatic monitoring, particularly in at-risk populations [3].

Adverse Effects Safety Pharmacology Tolerability

Canalicular-Specific Choleretic Action: Enhanced Bile Formation Without Ductal Water Reabsorption

In anesthetized dogs, intravenous Trepibutone (10 mg/kg) increased bile flow by stimulating canalicular bile formation, without enhancing water secretion or inhibiting bile reabsorption in biliary ductules [1]. This contrasts with some other choleretics that may increase bile volume primarily through hydrocholeresis (water secretion), which can be less efficient at promoting actual bile acid output.

Choleresis Bile Flow Hepatobiliary Physiology

Optimal Use Cases for Trepibutone: Aligning Procurement with Evidence-Based Applications


Acute Symptomatic Relief in Biliary Dyskinesia and Post-Cholecystectomy Syndrome

Trepibutone's rapid absorption (Tmax 30-60 minutes) and short half-life (1.5-2 hours) make it ideally suited for on-demand, acute management of biliary pain and spasm associated with biliary dyskinesia or post-cholecystectomy syndrome [1]. Its dual spasmolytic and choleretic action provides comprehensive relief without the anticholinergic side effects of alternatives [2].

Adjunctive Therapy in Chronic Gallstone Management to Enhance UDCA Efficacy

When added to a standard UDCA regimen, Trepibutone significantly improves objective measures of gallbladder health (reduced wall thickness, improved function) and halves the recurrence rate at 6 months (9% vs. 18%) [3]. This combination is a rational procurement choice for healthcare systems treating patients with small, non-calcified gallstones where dissolution therapy is pursued.

Research Tool for Investigating Non-Anticholinergic Smooth Muscle Relaxation

Trepibutone's distinct mechanism of action, which relaxes the sphincter of Oddi without inhibiting acetylcholine-induced contractions [4], makes it a valuable pharmacological probe. Researchers studying smooth muscle physiology or screening for novel antispasmodics can use Trepibutone as a selective control to differentiate pathway-specific effects from non-specific phosphodiesterase inhibition.

Pharmaceutical Development of Stable Oral Solid Dosage Forms

Due to its high thermal stability (no degradation after 10 hours at 100°C) and well-defined melting point (150-151°C) [5], Trepibutone is an excellent candidate for robust manufacturing processes. Formulators can employ standard techniques without concerns of thermal degradation, ensuring consistent product quality and simplified supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trepibutone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.